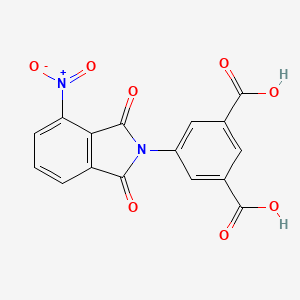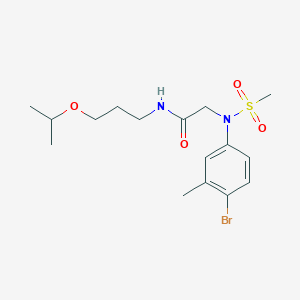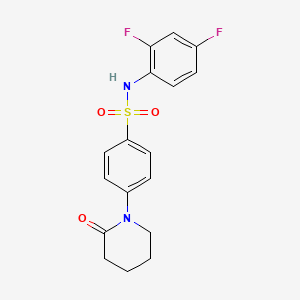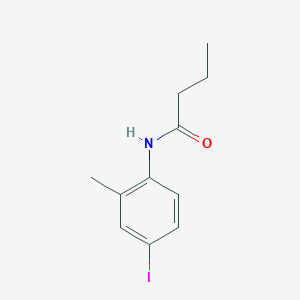
5-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid, also known as NDGA, is a natural compound found in the creosote bush (Larrea tridentata). NDGA has been the subject of extensive research due to its potential therapeutic properties.
作用機序
The mechanism of action of 5-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid is not fully understood, but it is thought to act through multiple pathways. This compound has been shown to inhibit the activity of lipoxygenase, an enzyme involved in the production of pro-inflammatory leukotrienes. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation and immune responses. Additionally, this compound has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes. It has also been shown to reduce lipid peroxidation and improve mitochondrial function. Additionally, this compound has been shown to improve glucose metabolism and insulin sensitivity.
実験室実験の利点と制限
5-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid has several advantages for lab experiments. It is a natural compound that is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. It is a relatively unstable compound that can degrade over time. Additionally, this compound has poor solubility in water, which can make it difficult to administer in some experiments.
将来の方向性
There are several future directions for the study of 5-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid. One area of research is the development of this compound derivatives with improved pharmacokinetic properties. Another area of research is the investigation of this compound in combination with other therapies, such as chemotherapy or radiation therapy. Additionally, the role of this compound in the regulation of autophagy, a process involved in cellular homeostasis, is an area of active research. Finally, the potential use of this compound as a therapeutic agent for metabolic disorders, such as type 2 diabetes, is an area of ongoing investigation.
Conclusion:
In conclusion, this compound is a natural compound with potential therapeutic properties in a variety of diseases. Its mechanism of action is not fully understood, but it is thought to act through multiple pathways. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of this compound, including the development of this compound derivatives with improved pharmacokinetic properties and investigation of this compound in combination with other therapies.
合成法
5-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid can be synthesized through the oxidation of nordihydroguaiaretic acid (this compound) using potassium permanganate. The reaction yields this compound, which can be purified through recrystallization.
科学的研究の応用
5-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid has been studied for its potential therapeutic properties in a variety of diseases, including cancer, inflammation, and metabolic disorders. This compound has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to improve insulin sensitivity and reduce body weight in animal models of obesity.
特性
IUPAC Name |
5-(4-nitro-1,3-dioxoisoindol-2-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O8/c19-13-10-2-1-3-11(18(25)26)12(10)14(20)17(13)9-5-7(15(21)22)4-8(6-9)16(23)24/h1-6H,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAYLJCAKBMQRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC(=CC(=C3)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol](/img/structure/B5236068.png)
![2-(2,4-dichlorophenoxy)-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5236077.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5236094.png)

![N-(3-chlorophenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5236100.png)
![4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5236101.png)


![N-[3-(diethylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B5236116.png)

![N-[4-(aminosulfonyl)phenyl]-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5236134.png)

![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B5236145.png)
![1-cycloheptyl-N-[2-(methylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5236151.png)